Methyl 5-amino-2-methoxynicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZBLXAUYGGWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559523 | |
| Record name | Methyl 5-amino-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122433-51-6 | |
| Record name | Methyl 5-amino-2-methoxy-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122433-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-2-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 5-amino-2-methoxynicotinate
A Pivotal Scaffold for Kinase Inhibitor Design and Heterocyclic Synthesis
Compound Profile & Structural Analysis
Methyl 5-amino-2-methoxynicotinate is a highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs) and fused bicyclic heterocycles.
Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: the electron-donating amino group at C5, the electrophilic ester at C3, and the methoxy group at C2, which masks the 2-pyridone tautomer and influences solubility.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | Methyl 5-amino-2-methoxy-3-pyridinecarboxylate |
| Common Name | Methyl 5-amino-2-methoxynicotinate |
| CAS Number | 122433-51-6 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 98–102 °C (varies by polymorph/purity) |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~2.8 (Aniline NH₂) |
Synthetic Pathways: The Nitro-Reduction Route
The most robust industrial synthesis of Methyl 5-amino-2-methoxynicotinate avoids expensive palladium-catalyzed aminations of bromo-precursors. Instead, it relies on the sequential functionalization of 2-hydroxynicotinic acid, utilizing the differing electrophilicity of the pyridine ring positions.
Mechanistic Logic
-
Nitration: Electrophilic aromatic substitution occurs at C5 (para to the activating hydroxyl group).
-
Chlorination: Conversion of the 2-hydroxy (pyridone) to 2-chloro using POCl₃ activates the position for nucleophilic attack.
-
Methoxylation: Nucleophilic aromatic substitution (SₙAr) displaces the chloride.
-
Reduction: Chemoselective reduction of the nitro group yields the final amine without affecting the ester or cleaving the methyl ether.
Figure 1: Step-wise synthesis from 2-hydroxynicotinic acid. The critical control point is the final hydrogenation to prevent over-reduction.
Experimental Protocol: Catalytic Hydrogenation
The reduction of Methyl 2-methoxy-5-nitronicotinate is the most safety-critical step. The following protocol ensures high yield while mitigating the risks of hydrogenolysis (cleavage of the methoxy group) or catalyst ignition.
Materials
-
Precursor: Methyl 2-methoxy-5-nitronicotinate (10.0 g, 47.1 mmol)
-
Solvent: Methanol (100 mL, anhydrous)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (1.0 g)
-
Atmosphere: Hydrogen gas (Balloon pressure or 1 atm)
Step-by-Step Methodology
-
Inerting: Purge a 250 mL three-neck round-bottom flask with nitrogen for 10 minutes.
-
Loading: Add the nitro precursor and methanol. Stir until a fine suspension or partial solution is achieved.
-
Catalyst Addition: Carefully add the wet Pd/C catalyst.
-
Safety Note: Pd/C is pyrophoric when dry. Always use wet catalyst and add under an inert blanket.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (repeat 3 times). Maintain a hydrogen atmosphere (balloon) with vigorous stirring at Room Temperature (20–25 °C).
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The reaction typically completes in 4–6 hours. Look for the disappearance of the nitro peak (UV active, lower polarity) and appearance of the fluorescent amine spot.
-
Workup:
-
Purge the system with Nitrogen to remove excess Hydrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet to prevent ignition.
-
Wash the Celite pad with MeOH (2 x 20 mL).
-
-
Isolation: Concentrate the filtrate under reduced pressure (40 °C) to yield the crude amine as a pale yellow solid.
-
Purification: If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM:MeOH 95:5).
Applications in Drug Discovery[2][3][4]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for developing ATP-competitive inhibitors.
1. Pyrido[2,3-d]pyrimidine Synthesis
The adjacent amino (C5) and ester (C3) groups allow for cyclization with formamidine or urea derivatives to form pyrido[2,3-d]pyrimidines. These fused systems are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are potent EGFR and PI3K inhibitors.
2. C5-Amide Linking
The primary amine at C5 is often coupled with acid chlorides or carboxylic acids to extend the molecule into the solvent-exposed region or the hydrophobic back-pocket of a kinase enzyme.
3. Solubility Modulation
The C2-methoxy group prevents the formation of the insoluble pyridone tautomer. However, it can be hydrolyzed in vivo or late-stage synthesis to regenerate the pyridone if a hydrogen-bond donor is required for binding (e.g., to the hinge region of a kinase).
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Incompatibility: Strong oxidizing agents, acids (hydrolysis of ester/ether).
References
-
Sunway Pharmaceutical Co. (2024). Product Data Sheet: Methyl 5-amino-2-methoxynicotinate (CAS 122433-51-6).[1] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Methyl 5-amino-2-methoxynicotinate. Retrieved from
-
Thompson, A. M., et al. (2000). "Tyrosine Kinase Inhibitors.[2] Synthesis and Structure-Activity Relationships of 2-Amino-8H-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry, 43(22), 4200-4211. (Contextual reference for pyrido-pyrimidine synthesis from nicotinates).
- Bamborough, P., et al. (2007). "5-Amino-nicotinic acid esters as novel precursors for kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (General synthetic utility of the scaffold).
Sources
"Methyl 5-amino-2-methoxynicotinate" physical properties
[1][2][3][4][5][6][7]
Executive Summary
Methyl 5-amino-2-methoxynicotinate (CAS 122433-51-6) is a specialized heterocyclic building block critical to the development of modern kinase inhibitors and fused pyridone scaffolds.[1][2][3][4] As a tri-substituted pyridine derivative, it features three distinct functional handles—an amino group (
Chemical Identity & Structural Analysis[4][8][9]
| Parameter | Detail |
| IUPAC Name | Methyl 5-amino-2-methoxypyridine-3-carboxylate |
| Common Synonyms | Methyl 5-amino-2-methoxynicotinate; 5-Amino-2-methoxy-nicotinic acid methyl ester |
| CAS Number | 122433-51-6 |
| Molecular Formula | |
| Molecular Weight | 182.18 g/mol |
| SMILES | COC(=O)C1=C(OC)N=CC(N)=C1 |
| InChI Key | MBGSRKHDEJNWED-UHFFFAOYSA-N (Analogous base structure) |
Structural Logic
The molecule consists of a pyridine ring with significant electronic push-pull dynamics:
-
Electron Donating Groups (EDG): The methoxy group at
and the amino group at increase electron density, making the ring susceptible to electrophilic attacks if not carefully managed, though the nitrogen atom of the pyridine ring moderates this. -
Electron Withdrawing Group (EWG): The methyl ester at
pulls electron density, stabilizing the molecule but also serving as a prime site for cyclization reactions (e.g., with formamide or urea derivatives).
Physicochemical Properties[6][8][9][10][11]
The following data aggregates experimental values and high-confidence predictive models essential for process chemistry and formulation.
| Property | Value / Description | Context for Application |
| Physical State | Solid (Crystalline powder) | Typically isolated as off-white to light yellow crystals.[4] |
| Melting Point | 109 – 111 °C | Sharp melting range indicates high crystallinity; deviations suggest incomplete reduction of the nitro-precursor.[4] |
| Boiling Point | ~340 °C (Predicted) | Decomposition often precedes boiling at atmospheric pressure; vacuum distillation is required if purification via gas phase is attempted.[4] |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM.[4] Sparingly soluble in water. | High lipophilicity (LogP ~0.8–1.[4]0) dictates the use of organic solvents for extraction (e.g., Ethyl Acetate/DCM). |
| pKa (Base) | ~4.5 (Pyridine N) | The amino group is weakly basic due to conjugation with the pyridine ring; protonation likely occurs first at the ring nitrogen.[4] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | Useful for packing density calculations in solid-state handling.[4] |
Synthesis & Purification Workflow
The synthesis of Methyl 5-amino-2-methoxynicotinate typically follows a Nitration-Reduction sequence starting from Methyl 2-methoxynicotinate.[4] This pathway is preferred for its scalability and regioselectivity.
Reaction Pathway Diagram[12]
Figure 1: Standard synthetic route via electrophilic aromatic nitration followed by catalytic hydrogenation.
Detailed Protocol Pillars
-
Nitration (Regiocontrol): The methoxy group at
directs the incoming nitro group to the para position ( ). Temperature control (0–5°C) is critical to prevent over-nitration or hydrolysis of the ester. -
Reduction (Chemospecificity):
-
Catalytic Hydrogenation (
, Pd/C): Cleanest method. Requires careful monitoring to avoid reducing the pyridine ring or the ester. -
Iron/Acetic Acid: Robust alternative if halogen substituents are present (to avoid dehalogenation), though workup requires iron sludge removal.
-
-
Purification: The product crystallizes well from solvent mixtures like Hexane/Ethyl Acetate.[5] Recrystallization is superior to chromatography for removing trace nitro-intermediates, which are often deeply colored.
Spectral Characterization (Identification)
Validating the structure requires confirming the presence of the amino group and the integrity of the ester/methoxy motifs.
| Method | Diagnostic Signal | Interpretation |
| Methyl ester protons ( | ||
| Methoxy ether protons ( | ||
| Amino group ( | ||
| Aromatic proton at | ||
| Aromatic proton at | ||
| MS (ESI+) | Base peak corresponding to protonated molecular ion.[4] | |
| IR | ~3300-3400 cm | N-H stretching (Primary amine doublet).[4] |
| ~1710 cm | C=O stretching (Ester).[4] |
Handling & Stability (Safety)[4]
-
Hazard Classification: Irritant (GHS07).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air, turning the solid from off-white to dark brown.
-
Incompatibility: Avoid strong oxidizing agents (converts amine to nitro/nitroso) and strong acids/bases (hydrolysis of the ester).
References
-
ChemicalBook. Methyl 5-amino-2-methoxynicotinate Product Specifications & CAS 122433-51-6. Retrieved from .
-
Kolab Shop. Physical Properties and Melting Point Data for CAS 122433-51-6. Retrieved from .
-
BenchChem. Synthesis of Methyl 2-methoxy-5-nitronicotinate: A Versatile Scaffold. Retrieved from .
-
PubChem. Compound Summary: Methyl 5-amino-2-methoxynicotinate. National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. Product Specification: Methyl 5-amino-2-methoxypyridine-3-carboxylate.[4] Retrieved from .
Sources
- 1. Methyl 5-amino-2-hydroxynicotinate|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. 1822822-98-9|Methyl 5-acetamido-2-methoxynicotinate|BLD Pharm [bldpharm.com]
- 4. Our Products – abintiobiosciences [abintiobiosciences.com]
- 5. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 6. Methyl 5-nitro-2-furoate | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Methyl 5-amino-2-methoxynicotinate Scaffolds
The following technical guide details the chemistry, synthesis, and medicinal applications of Methyl 5-amino-2-methoxynicotinate and its derivatives.
Strategic Intermediates for Kinase Inhibitor Discovery
Executive Summary
Methyl 5-amino-2-methoxynicotinate (CAS: 122433-51-6 ) is a highly versatile trisubstituted pyridine scaffold utilized primarily in the synthesis of Type I and Type II kinase inhibitors , particularly targeting BTK , EGFR , and Syk pathways.
Its structural value lies in its orthogonal functionalization potential :
-
C-5 Amino Group: A nucleophilic handle for amide/urea coupling, typically directing the molecule toward the solvent-exposed region or the hydrophobic back pocket of a kinase ATP site.
-
C-3 Methyl Ester: An electrophilic center ideal for cyclization reactions (e.g., forming pyrido[2,3-d]pyrimidines) or conversion to primary amides.
-
C-2 Methoxy Group: A "masked" 2-pyridone or a leaving group for SNAr displacement, allowing the introduction of diverse amines at the hinge-binding interface.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | Methyl 5-amino-2-methoxypyridine-3-carboxylate |
| CAS Number | 122433-51-6 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Physical State | Pale yellow to brown solid |
| pKa (Calculated) | ~3.5 (Pyridine N), ~20 (Amine) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
Structural Causality in Drug Design
-
The "Para" Effect: The 2-methoxy group (an Electron Donating Group) activates the pyridine ring, specifically directing electrophilic aromatic substitution (like nitration) to the C-5 position . This makes the 5-amino isomer synthetically accessible compared to the 4- or 6-amino isomers.
-
H-Bond Donor/Acceptor Balance: In medicinal chemistry, the 2-methoxy group often serves as a hydrogen bond acceptor. However, it is frequently hydrolyzed to the 2-pyridone tautomer in vivo or synthetically, creating a donor-acceptor motif (NH-CO) critical for binding to the kinase hinge region (e.g., residues like Met793 in EGFR).
Synthesis Strategy
The synthesis of the core scaffold relies on a robust Nitration-Reduction sequence . The choice of reagents is critical to prevent the hydrolysis of the acid-labile 2-methoxy group.
Step 1: Regioselective Nitration
-
Reagents: Fuming HNO₃, H₂SO₄ (catalytic), 0°C to RT.
-
Mechanism: The methoxy group at C-2 strongly activates the C-5 position via resonance. The ester at C-3 deactivates C-4 and C-6. Thus, nitration occurs exclusively at C-5.
-
Critical Control Point: Temperature must be kept low (<10°C) during addition to prevent ester hydrolysis or over-nitration.
Step 2: Chemoselective Reduction
-
Precursor: Methyl 2-methoxy-5-nitronicotinate.[1]
-
Reagents: H₂ (1 atm), 10% Pd/C, MeOH.
-
Alternative (Iron-mediated): Fe powder, NH₄Cl, EtOH/H₂O (Bechamp reduction).
-
Why Pd/C? It is cleaner and avoids the acidic conditions of SnCl₂/HCl, which could inadvertently hydrolyze the 2-methoxy group to a 2-pyridone (2-hydroxy) byproduct.
Visual Synthesis Workflow
Caption: Two-step synthesis of Methyl 5-amino-2-methoxynicotinate highlighting the chemoselective reduction pathway.
Derivatives & Analogs: The "Divergent Tree"
Once synthesized, the scaffold serves as a branching point for three distinct classes of medicinal compounds.
Class A: C-5 Amides (The "Tail" Vector)
-
Reaction: Acylation with acid chlorides or coupling with carboxylic acids (EDC/HOBt).
-
Application: This extends the molecule into the solvent-exposed region of a protein target.
-
Example: N-(5-((2-methoxy-5-(methoxycarbonyl)pyridin-3-yl)amino)...) derivatives are often found in BTK inhibitors where the amide tail interacts with specific residues (e.g., Cys481) to improve selectivity.
Class B: C-3/C-2 Cyclized Fusions (The "Core" Vector)
-
Reaction: The C-3 ester is converted to a hydrazide or amide, followed by cyclization with the C-2 position (often requiring displacement of the methoxy group by ammonia first).
-
Target: Formation of Pyrido[2,3-d]pyrimidines .
-
Mechanism:
-
SNAr at C-2 with NH₃ → 2-amino-5-amino-nicotinate.
-
Condensation with formamide or urea.
-
Result: A bicyclic "adenine-mimetic" core that binds to the ATP hinge region.
-
Class C: C-2 Displacement (The "Hinge" Vector)
-
Reaction: SNAr displacement of the 2-methoxy group by aniline derivatives or aliphatic amines.
-
Utility: The 2-methoxy group is a good leaving group in this electron-deficient pyridine system. Displacing it with a bulky amine can create Type II kinase inhibitors that lock the kinase in the inactive "DFG-out" conformation.
Derivatization Logic Diagram
Caption: Divergent synthesis pathways from the core scaffold to three major pharmacological classes.
Experimental Protocols
Protocol A: Synthesis of Methyl 5-amino-2-methoxynicotinate
Reagents: Methyl 2-methoxynicotinate (1.0 eq), Fuming HNO₃ (1.5 eq), H₂SO₄ (cat.), 10% Pd/C (5 wt%), H₂ gas.
-
Nitration:
-
Dissolve methyl 2-methoxynicotinate (10 g) in acetic anhydride (30 mL) at 0°C.
-
Add fuming HNO₃ dropwise, maintaining temperature <10°C.
-
Stir at RT for 2 hours. Pour onto ice water.
-
Filter the yellow precipitate (Methyl 5-nitro-2-methoxynicotinate). Yield: ~85%.
-
-
Reduction:
-
Suspend the nitro intermediate (5 g) in MeOH (50 mL).
-
Add 10% Pd/C (250 mg) under N₂ atmosphere.
-
Purge with H₂ gas (balloon pressure) and stir vigorously for 4-6 hours.
-
Validation: Monitor by TLC (EtOAc/Hex 1:1). The fluorescent nitro spot will disappear; the amine spot will stain with ninhydrin.
-
Filter through Celite to remove Pd. Concentrate filtrate.[4]
-
Result: Pale yellow solid. Purity >95% by ¹H NMR.
-
Protocol B: Synthesis of N-Benzoyl Derivative (Representative Analog)
Objective: To protect the C-5 amine or attach a pharmacophore.
-
Dissolve Methyl 5-amino-2-methoxynicotinate (1.0 mmol) in dry DCM (5 mL).
-
Add Pyridine (1.2 mmol) as a base.
-
Cool to 0°C and add Benzoyl Chloride (1.1 mmol) dropwise.
-
Stir at RT for 3 hours.
-
Workup: Wash with 1N HCl (to remove pyridine), then sat. NaHCO₃. Dry over MgSO₄.
-
Yield: White solid (Methyl 5-benzamido-2-methoxynicotinate).
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Nitration/Reduction)
-
BenchChem Protocols. "Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate." Link
-
Sakamoto, M., et al. (2002). "A Novel Photochemical Reaction of 2-Alkoxynicotinates." Journal of Organic Chemistry. (Describes the reactivity of the 2-methoxy-nicotinate core). Link
-
-
Medicinal Chemistry Applications
-
Boschi, D., et al. (2013).[6] "6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity."[6] European Journal of Medicinal Chemistry. (Discusses similar aminopyrimidine/pyridine scaffolds). Link
-
Otava Chemicals. "Kinase Inhibitor Libraries." (Cataloguing pyridine-based kinase inhibitors). Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. 2-Methoxy-5-nitro-nicotinic acid | 1020635-54-4 | Benchchem [benchchem.com]
- 4. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 5. eMolecules methyl 5-amino-2-methoxypyridine-3-carboxylate | 122433-51-6 | Fisher Scientific [fishersci.com]
- 6. 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Methyl 5-amino-2-methoxynicotinate
Introduction: The Strategic Advantage of the Aminonicotinate Scaffold in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of precision medicine. The substituted pyridine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of compounds with diverse biological activities. Among these, Methyl 5-amino-2-methoxynicotinate stands out as a highly valuable starting material for the construction of novel kinase inhibitors. Its distinct arrangement of a nucleophilic amino group, an ester for further modification, and a methoxy group influencing the electronic properties of the pyridine ring provides a unique combination of synthetic handles for library development and structure-activity relationship (SAR) studies.
This comprehensive guide provides detailed application notes and protocols for the synthesis of potential kinase inhibitors starting from Methyl 5-amino-2-methoxynicotinate. We will explore key synthetic transformations, including sulfonamide formation and amide coupling, and discuss the rationale behind these synthetic strategies in the context of kinase inhibitor design. The protocols provided are designed to be robust and adaptable, enabling researchers to generate a diverse library of compounds for screening and lead optimization.
Core Synthetic Strategies and Mechanistic Rationale
The primary synthetic utility of Methyl 5-amino-2-methoxynicotinate in this context lies in the reactivity of its 5-amino group. This nucleophilic center is readily amenable to acylation and sulfonylation reactions, allowing for the introduction of a wide array of substituents that can be designed to interact with specific residues within the ATP-binding pocket of a target kinase.
Strategy 1: Sulfonamide Synthesis for Targeting the Hinge Region
The formation of a sulfonamide linkage is a well-established strategy in the design of kinase inhibitors. The resulting sulfonamido group can act as a hydrogen bond donor and acceptor, mimicking the interactions of the adenine region of ATP with the kinase hinge region.
Caption: General workflow for sulfonamide synthesis.
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA), is employed to scavenge the HCl byproduct, driving the reaction to completion. The choice of the "R" group on the arylsulfonyl chloride is critical for modulating the potency and selectivity of the resulting inhibitor.
Strategy 2: Amide Coupling for Diverse Scaffolds
Amide bond formation is another fundamental transformation in medicinal chemistry, offering a robust method to introduce a wide range of chemical diversity. This approach can be used to append fragments that occupy different pockets of the kinase active site.
Caption: General workflow for amide coupling reactions.
Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), are highly efficient for forming amide bonds under mild conditions with high yields. The carboxylic acid component can be varied extensively to explore different pharmacophoric features.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative sulfonamide and amide derivative from Methyl 5-amino-2-methoxynicotinate.
Protocol 1: Synthesis of Methyl 2-methoxy-5-(phenylsulfonamido)nicotinate
This protocol describes a general procedure for the synthesis of a sulfonamide derivative, a common motif in many kinase inhibitors.
Materials:
-
Methyl 5-amino-2-methoxynicotinate
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of Methyl 5-amino-2-methoxynicotinate (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
Self-Validation:
-
TLC Analysis: The product should have a different Rf value compared to the starting material.
-
LC-MS Analysis: The mass spectrum should show the expected molecular ion peak for the product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of Methyl 2-methoxy-5-(phenylsulfonamido)nicotinate.
Protocol 2: HATU-Mediated Amide Coupling to Synthesize Methyl 5-(benzamido)-2-methoxynicotinate
This protocol outlines a reliable method for amide bond formation using a modern coupling reagent.
Materials:
-
Methyl 5-amino-2-methoxynicotinate
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of benzoic acid (1.1 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of Methyl 5-amino-2-methoxynicotinate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the final product.
Self-Validation:
-
TLC and LC-MS: Confirm product formation and purity.
-
NMR Spectroscopy: Verify the structure of Methyl 5-(benzamido)-2-methoxynicotinate through ¹H and ¹³C NMR.
Data Presentation: Representative Yields and Characterization
The following table summarizes expected outcomes for the synthesis of the representative compounds. Actual yields may vary depending on reaction scale and purification efficiency.
| Compound Name | Synthetic Strategy | Coupling Partner | Expected Yield (%) | Key Characterization Data (Expected m/z [M+H]⁺) |
| Methyl 2-methoxy-5-(phenylsulfonamido)nicotinate | Sulfonylation | Benzenesulfonyl chloride | 75-85 | 323.07 |
| Methyl 5-(benzamido)-2-methoxynicotinate | Amide Coupling | Benzoic acid | 80-90 | 287.10 |
Potential Kinase Targets and Signaling Pathways
The derivatives synthesized from Methyl 5-amino-2-methoxynicotinate, particularly those bearing sulfonamide and amide functionalities, have the potential to inhibit a range of protein kinases. The specific kinase targets will be determined by the nature of the substituents introduced. For instance, incorporating moieties known to interact with the active sites of kinases such as PIM kinases , tyrosine kinases (e.g., EGFR, VEGFR) , or serine/threonine kinases (e.g., Akt, mTOR) could lead to the discovery of novel inhibitors.[1][2][3]
Caption: Potential kinase targets in oncogenic signaling.
Conclusion and Future Directions
Methyl 5-amino-2-methoxynicotinate is a versatile and valuable building block for the synthesis of potential kinase inhibitors. The protocols outlined in this guide provide a solid foundation for the generation of diverse compound libraries through robust and high-yielding sulfonylation and amidation reactions. Further diversification can be achieved through modification of the methyl ester, for example, via hydrolysis followed by amide coupling with a different set of amines. The resulting compounds can be screened against a panel of kinases to identify novel inhibitors with therapeutic potential for a range of diseases.
References
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (Source: NIH)
- Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (Source: PMC - NIH)
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (Source: MDPI)
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. (Source: Semantic Scholar)
Sources
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Incorporation of Methyl 5-amino-2-methoxynicotinate into Peptides via Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Peptides
The field of peptide-based therapeutics is undergoing a renaissance, driven by the need for molecules that combine the high potency and selectivity of biologics with the synthetic accessibility of small molecules. A key strategy for enhancing the therapeutic properties of peptides, such as stability against proteolysis and improved cell permeability, is the incorporation of non-canonical amino acids (ncAAs).[1][2][3] These novel building blocks introduce unique structural and functional motifs not found in the 20 proteinogenic amino acids.
Methyl 5-amino-2-methoxynicotinate is an intriguing scaffold for the design of ncAAs. Its substituted pyridine ring offers a rigid backbone that can be used to induce or stabilize specific secondary structures, such as β-turns or helices, within a peptide. The aromatic nature and the methoxy and amino substituents also provide opportunities for tailoring the electronic and steric properties of the resulting peptide, potentially influencing receptor binding and pharmacokinetic profiles.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proposed incorporation of Methyl 5-amino-2-methoxynicotinate into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS). As there is currently no direct literature on this specific application, the following protocols are based on established, fundamental principles of organic and peptide chemistry. We will first detail the necessary transformation of Methyl 5-amino-2-methoxynicotinate into a building block suitable for SPPS, followed by detailed protocols for its incorporation into a growing peptide chain, and finally, cleavage and purification of the modified peptide.
Preparation of the Fmoc-Protected Building Block
To be utilized in Fmoc-based SPPS, Methyl 5-amino-2-methoxynicotinate must be chemically modified in two ways:
-
Saponification: The methyl ester must be hydrolyzed to a free carboxylic acid to enable coupling to the free amino group of the growing peptide chain on the solid support.
-
Fmoc Protection: The 5-amino group must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted side reactions during peptide synthesis. This protecting group is stable to the conditions used for peptide bond formation but can be readily removed with a mild base (e.g., piperidine) to allow for chain elongation.[4][5][6]
The proposed two-step synthesis to generate N-Fmoc-5-amino-2-methoxynicotinic acid is outlined below.
Caption: Proposed synthesis of the SPPS-ready building block.
Protocol 2.1: Saponification of Methyl 5-amino-2-methoxynicotinate
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Dissolve Methyl 5-amino-2-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with 1M hydrochloric acid (HCl).
-
The product, 5-amino-2-methoxynicotinic acid, may precipitate out of solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2.2: Fmoc Protection of 5-amino-2-methoxynicotinic acid
This protocol details the protection of the aromatic amino group with Fmoc.[7][8][9]
-
Suspend 5-amino-2-methoxynicotinic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (NaHCO₃, ~2.5 eq) to the suspension and stir until the solid dissolves.
-
In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, ~1.1 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the solution of the amino acid while stirring vigorously at room temperature.
-
Allow the reaction to proceed for several hours to overnight, monitoring by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of ~2 with 1M HCl.
-
The Fmoc-protected product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following protocols are based on a standard Fmoc/tBu SPPS strategy.[10][11] All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Table 1: Reagents and Solvents for SPPS
| Reagent/Solvent | Purpose | Recommended Grade |
| Dimethylformamide (DMF) | Primary solvent for swelling, washing, and reactions | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Washing solvent | Anhydrous |
| Piperidine | Fmoc deprotection | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions | Peptide synthesis grade |
| Coupling Reagents (e.g., HATU, HBTU) | Activation of carboxylic acids | Peptide synthesis grade |
| Acetic Anhydride | Capping of unreacted amines | Reagent grade |
| Trifluoroacetic Acid (TFA) | Cleavage from resin | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
Protocol 3.1: Resin Preparation and First Amino Acid Coupling
-
Place the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour with gentle agitation.[11]
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.
-
Drain the solution and repeat the piperidine treatment for 10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
In a separate tube, pre-activate the first standard Fmoc-amino acid (e.g., Fmoc-Ala-OH, 4 eq) with a coupling reagent like HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin as described in step 5.
Protocol 3.2: Incorporation of N-Fmoc-5-amino-2-methoxynicotinic acid
This protocol should be followed after the deprotection of the N-terminal Fmoc group of the preceding amino acid.
-
Pre-activation: In a separate vial, dissolve N-Fmoc-5-amino-2-methoxynicotinic acid (3 eq) and a coupling reagent such as HATU (2.9 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 10-15 minutes.
-
Rationale: Aromatic carboxylic acids can be less reactive than their aliphatic counterparts. Using a highly efficient uronium-based coupling reagent like HATU is recommended to ensure rapid and complete activation.[12] Pre-activation is crucial for difficult couplings.
-
-
Coupling: Add the pre-activated solution of the building block to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time may be necessary.
-
Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[13][14][15][16]
-
Negative Kaiser Test (yellow beads): The coupling is complete. Proceed to wash the resin (Protocol 3.1, step 5) and continue with the synthesis.
-
Positive Kaiser Test (blue beads): The coupling is incomplete. Drain the reaction solution and repeat the coupling step with a fresh solution of activated building block for another 2 hours.
-
-
Capping (Optional but Recommended): If the Kaiser test is still positive after a second coupling, it is advisable to cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly as described in Protocol 3.1, step 5.
-
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.
Table 2: Standard Cleavage Cocktails
| Cocktail | Composition (v/v/v/v) | Use Case |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | General purpose for most peptides.[17] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides containing sensitive residues like Cys, Met, Trp, Tyr.[18] |
| TFA/TIS/H₂O | TFA / TIS / H₂O (95:2.5:2.5) | A common, less odorous alternative for many sequences. |
Protocol 4.1: Final Cleavage
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the appropriate cleavage cocktail (e.g., Reagent B, ~10 mL per 0.1 mmol of resin) to the resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
Wash the resin with a small amount of fresh TFA and add this to the ether.
-
A white precipitate of the crude peptide should form. Place the tube in a -20°C freezer for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.[19]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete coupling of the novel building block (Positive Kaiser Test) | - Steric hindrance of the building block.- Lower reactivity of the aromatic carboxylic acid.- Aggregation of the growing peptide chain. | - Use a more powerful coupling reagent (e.g., COMU).- Increase the coupling time and/or temperature (e.g., to 40°C).- Perform a double coupling.- Add a chaotropic agent like 0.5 M LiCl to the coupling solution to disrupt aggregation. |
| Low Yield of Crude Peptide | - Incomplete cleavage from the resin.- Premature chain termination due to incomplete couplings.- Loss of peptide during precipitation. | - Extend the cleavage time.- Ensure capping is performed after difficult couplings.- Use a larger volume of ether for precipitation and ensure it is sufficiently cold. |
| Side Product Formation | - Incomplete Fmoc deprotection.- Side reactions during cleavage due to inefficient scavenging. | - Extend Fmoc deprotection times or use a stronger deprotection solution (e.g., with DBU).- Choose a cleavage cocktail with scavengers appropriate for the amino acids in your sequence.[18][20][21] |
References
-
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1733. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines.
-
Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3396–3400. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Organic Letters. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. [Link]
-
Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
S4Science. (n.d.). Monitoring Peptide Synthesis. [Link]
-
National Institutes of Health (NIH). (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid.... [Link]
-
ResearchGate. (n.d.). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]
-
ResearchGate. (n.d.). Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic.... [Link]
-
National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
ResearchGate. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. [Link]
-
PubMed. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Oxford Academic. (n.d.). Basic procedures | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]
-
National Institutes of Health (NIH). (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
ResearchGate. (n.d.). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]
-
Organic Process Research & Development. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
MDPI. (n.d.). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. [Link]
-
ProQuest. (n.d.). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. [Link]
-
National Institutes of Health (NIH). (n.d.). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. [Link]
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 9. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bachem.com [bachem.com]
- 12. bachem.com [bachem.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. peptide.com [peptide.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 20. biotage.com [biotage.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification of "Methyl 5-amino-2-methoxynicotinate" derivatives
Technical Support Center: Purification Strategies for Methyl 5-amino-2-methoxynicotinate
Executive Summary
Methyl 5-amino-2-methoxynicotinate (CAS 26323-22-2) is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its purification presents a specific set of challenges: the basicity of the C5-amino group leads to peak tailing on silica, while the C3-ester moiety introduces sensitivity to hydrolysis. Furthermore, as an electron-rich aminopyridine, it is susceptible to oxidative degradation (browning) upon air exposure.
This guide provides field-proven protocols to overcome these specific bottlenecks, moving beyond standard textbook definitions to address the "why" and "how" of successful isolation.
Module 1: Chromatography Troubleshooting
The Issue: "My compound streaks on TLC and elutes as a broad, tailing band during flash chromatography, contaminating adjacent fractions."
The Mechanism: The primary cause is the interaction between the basic nitrogen of the 5-amino group and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acts like a transient salt formation, retarding the molecule's passage and causing "band broadening."
The Solution: Amine-Modified Silica Protocol Do not rely on standard silica. You must neutralize the stationary phase.
Protocol 1.1: In-Situ Column Modification
-
Mobile Phase Prep: Prepare a mobile phase of Hexane/Ethyl Acetate (or DCM/MeOH) containing 1% Triethylamine (TEA) or 1%
. -
Slurry Packing: Slurry pack the column using this amine-containing solvent.[1] This ensures the entire length of the silica is deactivated before the sample hits it.
-
Equilibration: Flush the column with at least 3 column volumes (CV) of the modified solvent.
-
Loading: Dissolve your crude material in a minimal amount of DCM containing 0.5% TEA.
-
Elution: Run the gradient. You can reduce the TEA concentration to 0.5% in the running solvent to minimize salt formation in the collection vials.
Data Table 1: Mobile Phase Recommendations
| Method | Solvent A | Solvent B | Modifier | Notes |
| Standard Normal Phase | Heptane | Ethyl Acetate | 1% TEA | Best for removing non-polar impurities. |
| High Polarity | DCM | Methanol | 1% | Use if product is very polar; avoid >10% MeOH to prevent silica dissolution. |
| Reversed Phase (C18) | Water | Acetonitrile | 0.1% Formic Acid | CAUTION: Acidic pH protonates the amine, drastically changing retention time ( |
Module 2: Metal Scavenging (Post-Reduction)
The Issue: "I synthesized this via reduction of the nitro-precursor (Methyl 2-methoxy-5-nitronicotinate) using Pd/C, but the product is grey/discolored and fails elemental analysis for Pd."
The Mechanism: Aminopyridines are excellent ligands. The nitrogen atoms can chelate residual Palladium (or Iron/Tin), pulling it through standard filtration (Celite) into the organic phase.
The Solution: Chelation & Adsorption Simple filtration is insufficient.[2] You must break the N-Pd coordination.
Protocol 2.1: The "Thiol-Silica" Scavenger Method
-
Dissolution: Dissolve crude isolate in THF or EtOAc (10 mL/g).
-
Scavenger Addition: Add functionalized silica (e.g., Thiol-modified silica or DMT-functionalized silica) at a ratio of 5-10 wt% relative to the crude mass.
-
Incubation: Stir at 40°C for 4 hours. Heat is often required to overcome the activation energy of ligand exchange.
-
Filtration: Filter through a 0.45 µm PTFE membrane.
-
Result: The filtrate should be clear/yellow, not grey.
Caption: Workflow for removing coordinated metal residues from aminopyridine intermediates.
Module 3: Stability & Storage (Oxidation)
The Issue: "My product was a pale yellow solid, but after a week on the bench, it turned brown/black."
The Mechanism: The amino group at position 5 is electron-rich (activated by the methoxy group at position 2). This makes it susceptible to radical oxidation by atmospheric oxygen, forming azo-dimers or N-oxides (colored impurities).
The Solution: Inert Handling
-
Solvent Degassing: When recrystallizing, sparge solvents with Nitrogen/Argon for 15 minutes prior to use.
-
Storage: Store under Argon at -20°C.
-
Salt Formation (Optional): Converting the free base to the HCl salt significantly improves stability, but be careful: the ester at position 3 is sensitive to acid hydrolysis. If salt formation is necessary, use anhydrous HCl in Dioxane/Ether and avoid water.
Frequently Asked Questions (FAQs)
Q1: Can I use acid-base extraction to purify this? A: Proceed with extreme caution. While the amine allows extraction into aqueous acid, the methyl ester (position 3) is prone to hydrolysis, especially if the acid wash is too strong or the contact time is too long.
-
Recommendation: If you must extract, use cold, dilute Citric Acid (5% aq) rather than HCl, and keep the contact time under 10 minutes before basifying and re-extracting.
Q2: What is the best solvent for recrystallization? A: Since no specific literature precedent exists for this exact CAS, we recommend a standard "Polar/Non-Polar" binary system based on structural analogs:
-
System A: Ethyl Acetate / Heptane (Dissolve in hot EtOAc, add Heptane until cloudy, cool slowly).
-
System B: DCM / Hexane.
-
Avoid: Alcohols (MeOH/EtOH) if transesterification is a concern (though methyl ester in methanol is safe).
Q3: My NMR shows a "ghost" peak near the methoxy group. A: This is often a rotameric effect or a trace of the starting nitro-compound. Check the integration. If the peak is at ~4.0 ppm, it is the methoxy. If you see a peak at ~3.9 ppm, it is the methyl ester. A peak at ~2.5 ppm usually indicates residual DMSO or water interaction if the amine protons are exchanging.
References
-
Biotage. (2023).[3] How to Remove Palladium in three easy steps.[3]Link
-
BenchChem. (2025).[4] Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives. (Analogous chemistry for aminopyridines). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 26323-22-2.Link[5]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[1]Link
-
Sigma-Aldrich. (2025). 5-Amino-2-methylpyridine Properties (Structural Analog).Link
Sources
Technical Support Center: Methyl 5-amino-2-methoxynicotinate
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support center for Methyl 5-amino-2-methoxynicotinate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the proper handling and storage of this versatile research compound. This document moves beyond simple data sheets to explain the why behind best practices, helping you ensure the integrity of your experiments and the reliability of your results.
Methyl 5-amino-2-methoxynicotinate is a substituted aminopyridine, a class of compounds valuable in the synthesis of pharmaceuticals and other bioactive molecules.[1] The stability of this reagent is paramount to achieving reproducible outcomes. The presence of an amino group and a methoxy group on the pyridine ring dictates its specific handling requirements. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses common experimental problems that may be linked to the stability or handling of Methyl 5-amino-2-methoxynicotinate.
Question: My reaction is yielding a complex mixture of byproducts, or the yield is significantly lower than expected. Could my starting material be the issue?
Answer: Yes, compromised starting material is a frequent cause of poor reaction outcomes. The issue often traces back to the degradation of the aminopyridine core. Here’s how to troubleshoot:
-
Visual Inspection: First, examine the reagent. Fresh, pure Methyl 5-amino-2-methoxynicotinate should be a consistent, likely off-white or light-colored, powder.[2] Any significant color change (e.g., to yellow, brown, or black), clumping, or change in texture can indicate degradation. The amino group is particularly susceptible to oxidation, which often produces colored impurities.
-
Review Storage Conditions: Cross-reference your storage method with the recommended guidelines. Have you been protecting it from moisture, light, and incompatible substances? Aminopyridine derivatives can be sensitive to moisture, air, and direct sunlight.[3][4] Exposure to these conditions can lead to hydrolysis of the methyl ester or oxidation of the amino group.
-
Consider Chemical Incompatibilities: Ensure the reagent has not been stored near or exposed to strong oxidizing agents, strong acids, or strong bases.[5][6][7][8] These substances can catalyze its decomposition. For instance, strong acids can protonate the basic pyridine nitrogen and amino group, potentially altering reactivity, while strong bases could promote hydrolysis of the ester.
-
Perform a Qualification Test: If you suspect degradation, a simple analytical check can be definitive.
-
Thin-Layer Chromatography (TLC): Spot a solution of your stored material against a reference (ideally a newly opened bottle or a previously validated lot). The appearance of multiple spots or a streak in the lane of the suspect material, where the reference shows a single spot, is a strong indicator of impurity.
-
Melting Point: Determine the melting point of your material. A broad melting range or a significant depression from the literature value (typically 32-33°C for the related isomer, methyl 2-amino-5-methoxybenzoate) suggests the presence of impurities.[6]
-
Below is a workflow to diagnose issues potentially related to reagent stability.
Caption: Troubleshooting workflow for inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 5-amino-2-methoxynicotinate?
A1: Based on the chemical properties of related aminopyridine and methoxy-amino benzoate compounds, the following conditions are recommended to ensure long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8°C) | While many related compounds are stable at room temperature, refrigeration can slow down potential long-term degradation pathways.[2][6][9] For prolonged storage, a cool environment is preferable.[3][10] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The amino group is susceptible to oxidation from atmospheric oxygen, a primary degradation pathway.[4] An inert atmosphere minimizes this risk. |
| Light | Protect from light by using an amber or opaque container. | Direct sunlight can provide the energy to initiate degradation reactions, particularly oxidation.[3][4] |
| Container | Keep in a tightly sealed container. | This prevents the ingress of moisture and air, both of which can degrade the compound.[3][7][8] |
| Location | Store in a dry, well-ventilated area away from incompatible chemicals. | This is a general best practice for all laboratory chemicals to prevent accidental contact and ensure safety.[5][11] |
Q2: How sensitive is this compound to moisture?
A2: It should be considered moisture-sensitive.[6] There are two primary reasons for this:
-
Hygroscopicity: The polar amino and ester functional groups can attract and absorb water from the atmosphere. This can lead to clumping and may introduce water into sensitive reactions.
-
Hydrolysis: The methyl ester functional group can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities, which would convert it to the corresponding carboxylic acid. Keeping the compound dry is critical to maintaining its structural integrity.[3][4][5]
Q3: What are the signs of degradation I should watch for?
A3: Be vigilant for the following indicators:
-
Color Change: A darkening from its original off-white color is the most common sign.
-
Clumping or Caking: This often indicates moisture absorption.
-
Insolubility: If the compound is less soluble in a solvent in which it was previously freely soluble, this may suggest the formation of polymeric or polar impurities.
-
Inconsistent Analytical Data: Changes in NMR spectra, the appearance of new peaks in HPLC, or multiple spots on a TLC plate are definitive signs of degradation.
Q4: I have an older bottle of Methyl 5-amino-2-methoxynicotinate. Is it still usable?
A4: Its usability depends entirely on its storage history. If it has been stored meticulously according to the guidelines (cool, dry, dark, inert atmosphere), it may still be perfectly fine. However, if its history is unknown or if it shows any physical signs of degradation, you must re-qualify it before use in a critical experiment. A simple TLC or melting point analysis, as described in the troubleshooting section, is a prudent and necessary step to validate its purity and prevent the loss of valuable time and resources.
References
- Jubilant Ingrevia Limited. (2024, February 2).
- Loba Chemie. (2018, January 10). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS.
- Fisher Scientific.
- CymitQuimica. (2024, December 19).
- Fisher Scientific.
- Carl ROTH.
- PubChem.
- PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
- Suvchem Laboratory Chemicals. 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE).
- Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
- Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester.
- OSHA. PV2143.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. lobachemie.com [lobachemie.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Methyl 2-amino-5-methoxybenzoate, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. osha.gov [osha.gov]
- 10. carlroth.com [carlroth.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Methyl 5-amino-2-methoxynicotinate
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Methyl 5-amino-2-methoxynicotinate in catalyzed chemical syntheses. This document provides in-depth, experience-driven insights into potential catalyst poisoning issues and offers structured troubleshooting workflows to diagnose and resolve common experimental challenges. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Section 1: FAQs - Understanding Potential Poisoning Mechanisms
This section addresses foundational questions regarding catalyst deactivation when using Methyl 5-amino-2-methoxynicotinate, a key intermediate in pharmaceutical synthesis.[1]
Q1: My palladium-catalyzed cross-coupling reaction using Methyl 5-amino-2-methoxynicotinate has failed. What are the likely causes related to catalyst deactivation?
Failure in such reactions typically stems from three primary causes: chemical poisoning of the catalyst, thermal degradation, or incomplete generation of the active catalytic species.[2][3] Catalyst poisoning, the chemical deactivation by a compound binding to active sites, is a frequent culprit.[4][5] This can be caused by impurities in the reagents or solvents, or potentially by the substrate or products themselves.
Q2: Can the Methyl 5-amino-2-methoxynicotinate substrate itself act as a catalyst poison?
Yes, this is a critical consideration. The structure of Methyl 5-amino-2-methoxynicotinate contains two functional groups that can interact strongly with and deactivate a transition metal catalyst, such as palladium:
-
The Pyridine Nitrogen: Nitrogen-containing heterocycles are known to be potential catalyst poisons.[4][6] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the electron-deficient metal center of the catalyst. This binding can be strong enough to block the active site that is necessary for the catalytic cycle (e.g., oxidative addition) to proceed, effectively inhibiting the reaction.[7]
-
The 5-amino Group: While often a desired reactant (e.g., in Buchwald-Hartwig amination), the amino group is also a Lewis base. It can form stable, unreactive complexes with the palladium center, reducing the concentration of catalytically active species.
This "substrate inhibition" is often concentration-dependent. Running the reaction at a lower substrate concentration or using a higher catalyst loading can sometimes overcome this issue.
Q3: What are the most common external catalyst poisons I should screen for?
Beyond the substrate itself, impurities introduced from starting materials, reagents, or the reaction setup are a major source of catalyst poisoning. The most common and potent poisons for palladium catalysts include:
-
Sulfur Compounds: Even trace amounts of sulfur (from ppm to ppb levels) can be catastrophic.[8] Sulfur-containing compounds (thiols, sulfides, sulfoxides) chemisorb very strongly and often irreversibly onto the palladium surface, rendering it inactive.[9][10][11][12] It is crucial to ensure that starting materials are "sulfur-free," which may require dedicated synthetic routes or rigorous purification.[11]
-
Halides and Cyanides: These ions can bind tightly to the metal center and disrupt the catalytic cycle.[4][6]
-
Water and Oxygen: While some modern catalytic systems are robust, many are sensitive to air and moisture. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, and both can interfere with organometallic intermediates. Maintaining a strictly inert atmosphere (Argon or Nitrogen) is paramount.
-
Heavy Metals: Contaminants like lead, mercury, or arsenic can poison catalysts.[13][14]
Q4: How do phosphine ligands protect the catalyst, and can they be a source of problems?
Phosphine ligands are essential components in many palladium-catalyzed reactions, playing a crucial role in stabilizing the metal center and modulating its reactivity and selectivity.[15][16]
-
Protective Role: They form stable complexes with the palladium atom, which helps prevent catalyst agglomeration into inactive palladium black. By tuning the steric bulk and electronic properties of the ligand, you can control the coordination environment of the palladium, facilitating key steps like oxidative addition and reductive elimination.[15][16]
-
Potential Issues: Phosphine ligands themselves can degrade, especially at high temperatures. They can also be oxidized (phosphine to phosphine oxide) if oxygen is present, which can alter their coordination properties and lead to catalyst deactivation. Using high-purity, air-stable ligands or pre-catalysts is a best practice.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This guide provides a logical workflow for diagnosing and resolving specific issues encountered during your experiment.
Problem: My reaction is sluggish or has stalled completely.
A stalled reaction is the most common symptom of catalyst deactivation. Follow this diagnostic workflow to identify the root cause.
// Node Styles node_problem [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; node_cat1 [fillcolor="#FBBC05", fontcolor="#202124"]; node_cat2 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_action [fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];
// Nodes start [label="Symptom:\nSluggish or Stalled Reaction", node_problem];
cat_inert [label="Category 1:\nEnvironmental Conditions", node_cat1]; check_inert [label="Is the inert atmosphere (Ar/N2)\n rigorously maintained?\nAre solvents and reagents anhydrous?"]; action_inert [label="Action:\nDegas solvents thoroughly.\nUse Schlenk techniques or glovebox.\nDry reagents.", node_action];
cat_reagents [label="Category 2:\nReagent & Substrate Purity", node_cat1]; check_purity [label="Are reagents from a reliable source?\nCould the substrate contain impurities\n(e.g., sulfur from synthesis)?"]; action_purity [label="Action:\nPurify substrate (see Protocol 1).\nUse fresh, high-purity reagents.\nPerform diagnostic test for poisons (see Protocol 3).", node_action];
cat_catalyst [label="Category 3:\nCatalyst System Integrity", node_cat1]; check_activation [label="Is the active Pd(0) species being generated?\nIs the catalyst loading sufficient?\nIs the ligand appropriate and pure?"]; action_catalyst [label="Action:\nSwitch to a pre-catalyst (e.g., G3/G4).\nIncrease catalyst loading incrementally.\nScreen alternative ligands (see Protocol 2).", node_action];
cat_params [label="Category 4:\nReaction Parameters", node_cat1]; check_params [label="Is the temperature optimal?\nIs the mixture stirring effectively?\nIs the base appropriate and soluble?"]; action_params [label="Action:\nIncrease temperature (if catalyst is stable).\nEnsure vigorous stirring.\nScreen alternative bases or solvents.", node_action];
// Connections start -> cat_inert; cat_inert -> check_inert; check_inert -> action_inert [label="If NO or UNCERTAIN"];
start -> cat_reagents; cat_reagents -> check_purity; check_purity -> action_purity [label="If YES or SUSPECTED"];
start -> cat_catalyst; cat_catalyst -> check_activation; check_activation -> action_catalyst [label="If NO or UNCERTAIN"];
start -> cat_params; cat_params -> check_params; check_params -> action_params [label="If sub-optimal"]; } Caption: Troubleshooting workflow for a stalled catalytic reaction.
Section 3: Experimental Protocols for Diagnosis and Mitigation
Here we provide actionable, step-by-step protocols to address common issues identified in the troubleshooting guide.
Protocol 1: Purification of Methyl 5-amino-2-methoxynicotinate via Activated Carbon and Recrystallization
Objective: To remove non-polar and sulfur-containing impurities that are potent catalyst poisons.
Rationale: Activated carbon is highly effective at adsorbing organic impurities, including residual sulfur compounds. Subsequent recrystallization provides a high-purity material, minimizing the risk of introducing catalyst poisons.
Methodology:
-
Dissolution: In a flask, dissolve the crude Methyl 5-amino-2-methoxynicotinate in a suitable solvent (e.g., ethyl acetate or isopropanol) at an elevated temperature to achieve full dissolution. Use approximately 10-20 mL of solvent per gram of substrate.
-
Carbon Treatment: Add activated carbon (approx. 1-2% w/w relative to the substrate) to the hot solution.
-
Stirring: Stir the mixture vigorously at an elevated temperature for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pad of celite using a pre-heated filter funnel to remove the activated carbon. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified product under vacuum. The resulting material should be of high purity and suitable for catalytic reactions.
Protocol 2: Small-Scale Catalyst System Screening
Objective: To systematically identify an effective catalyst-ligand-solvent system when the standard conditions fail.
Rationale: Catalyst efficiency is highly dependent on the interplay between the metal, its ligand, the solvent, and the base. A systematic screen can quickly identify a more robust system for a challenging substrate.[17]
Procedure:
-
Setup: Arrange a series of small reaction vials (e.g., 2 mL microwave vials) with stir bars in a parallel synthesis block or an aluminum heating block.
-
Inerting: Purge the vials thoroughly with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To each vial, add the purified Methyl 5-amino-2-methoxynicotinate, the coupling partner, and the base.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the specific palladium source and ligand to each designated vial according to the screening table below.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Reaction: Seal the vials and place them in the pre-heated block. Run the reactions for a predetermined time (e.g., 4-12 hours).
-
Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the percent conversion to the desired product.
| Entry | Palladium Source (1-2 mol%) | Ligand (2-4 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | % Conversion |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | |
| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | |
| 3 | PdCl₂(dppf) | (integral) | Cs₂CO₃ | THF | 80 | |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | 2-MeTHF | 100 | |
| 5 | Control | As per Entry 1 | As per Entry 1 | As per Entry 1 | 100 | |
| (Control uses a known "clean" substrate instead of Methyl 5-amino-2-methoxynicotinate) |
Section 4: Advanced Topics & Catalyst Regeneration
Q: Can I regenerate a catalyst poisoned during a reaction with this substrate?
Regeneration of a poisoned palladium catalyst is challenging and often impractical on a lab scale.[18]
-
For Sulfur Poisoning: Decontamination is very difficult due to the strong Pd-S bond.[19][20] While some industrial processes use oxidizing agents or high-temperature reduction, these methods are often not feasible in a research setting and may not restore full activity.[9][21]
-
For Poisoning by Substrate/Ligand: If the poison is reversibly bound, washing the catalyst might help, but this is rarely the case. For heterogeneous catalysts like Pd/C, a series of washes followed by reduction may restore some activity.[22] However, for homogeneous catalysts, it is typically more cost-effective to discard the poisoned catalyst and start with a fresh batch.
Q: What analytical techniques can definitively confirm catalyst poisoning?
Identifying the specific poison requires advanced analytical methods.[23] If you have access to these capabilities, they can provide invaluable insight:
-
ICP-OES or ICP-MS: Inductively Coupled Plasma with Optical Emission or Mass Spectrometry can detect trace amounts of metallic or elemental poisons (e.g., sulfur, lead, arsenic) in your starting material or on the recovered catalyst.[13]
-
XPS (X-ray Photoelectron Spectroscopy): This is a surface-sensitive technique that can identify the elemental composition of the catalyst's surface, providing direct evidence of adsorbed poisons like sulfur or halides.[23]
-
Combustion Analysis: This method can determine the total sulfur and carbon content of a recovered catalyst, which is useful for identifying poisoning by sulfur or coking.[13]
By approaching catalyst deactivation systematically and understanding the underlying chemical principles, you can effectively troubleshoot reactions involving Methyl 5-amino-2-methoxynicotinate and accelerate your research and development efforts.
References
-
Unlocking the Mystery of Catalyst Poisoning. (2022-08-11). U.S. Department of Energy. [Link]
-
Methyl 2-amino-5-methoxybenzoate. PubChem. [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]
-
Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity. (2024-05-16). PubMed Central. [Link]
-
Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. (2017-03-15). PubMed. [Link]
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (CN1884259A).
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2014-06-17). National Institutes of Health. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
Catalyst Poisoning Testing. Intertek. [Link]
-
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022-12-01). MDPI. [Link]
-
Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. Chinese Chemical Society. [Link]
-
Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]
-
Catalyst poisoning. Grokipedia. [Link]
-
Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. ResearchGate. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2024-01-24). MDPI. [Link]
-
Antioxidant Enzyme Inhibitor Role of Phosphine Metal Complexes in Lung and Leukemia Cell Lines. (2014-06-25). National Institutes of Health. [Link]
-
Catalyst poison. Britannica. [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Spectroscopy. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017-12-08). ACS Publications. [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020-12-02). YouTube. [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. [Link]
-
Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. [Link]
-
Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection. ResearchGate. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2023-09-09). MATRIC. [Link]
-
Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. (2023-06-27). ACS Publications. [Link]
-
Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH. [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]
-
Ligand design for cross-couplings: phosphines. (2023-01-09). YouTube. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2013-09-01). National Institutes of Health. [Link]
-
What Is A Catalyst Poison? - Chemistry For Everyone. (2024-05-03). YouTube. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
Interaction of sulphur compounds with palladium. Transactions of the Faraday Society (RSC Publishing). [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022-03-25). YouTube. [Link]
-
Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ResearchGate. [Link]
-
Tackling CO Poisoning with Single Atom Alloy Catalysts. AWS. [Link]
-
Synthesis of 2-Amino-5-methoxycarbonylpyridine. PrepChem.com. [Link]
- Palladium/carbon catalyst regeneration and mechanical application method. (CN105363476A).
-
Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. scispace.com [scispace.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GAS Dortmund [gas-dortmund.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 13. Catalyst Poisoning Testing [intertek.com]
- 14. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 15. cfmot.de [cfmot.de]
- 16. youtube.com [youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. dcl-inc.com [dcl-inc.com]
- 22. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 23. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Dehalogenation of Methyl 5-amino-2-methoxynicotinate
Current Status: Active Subject: Troubleshooting Side Reactions in Catalytic Hydrodehalogenation Target Molecule: Methyl 5-amino-2-methoxynicotinate (CAS: Generic Scaffold)
Executive Summary & Chemical Context
The Challenge: Dehalogenating precursors (typically Methyl 6-chloro-5-amino-2-methoxynicotinate ) to yield Methyl 5-amino-2-methoxynicotinate is a delicate balance. The target molecule contains a "push-pull" electronic system:
-
Electron Donating Groups (EDG): 2-Methoxy (-OMe) and 5-Amino (-NH₂).
-
Electron Withdrawing Group (EWG): 3-Carbomethoxy (-COOMe).
The Core Mechanism of Failure:
The primary culprit for side reactions in this specific scaffold is the generation of mineral acid (HCl/HBr) during the hydrodehalogenation process.
If unneutralized, this acid protonates the pyridine nitrogen, activating the ring toward over-reduction (piperidine formation) and facilitating ether cleavage (pyridone formation).
Diagnostic Visualizer: Reaction Pathways
Before troubleshooting, identify which impurity profile matches your HPLC/LC-MS data.
Figure 1: The "Danger Zone" of acidic byproducts. The accumulation of HCl drives the target molecule toward both Ring Saturation and Demethylation.
Troubleshooting Guides (Q&A Format)
Issue 1: The "Piperidine" Trap (Over-Reduction)
Symptom: LC-MS shows a mass peak of [M+4] or [M+6]. The aromatic UV signal disappears. Root Cause: Pyridinium Salt Hydrogenation. Neutral pyridines are difficult to hydrogenate. However, the HCl generated during dehalogenation protonates the pyridine nitrogen. The resulting pyridinium cation is electron-deficient and reduces rapidly on the Pd surface.
| Diagnostic Question | Technical Solution |
| Did you add a base scavenger? | Mandatory: Add 1.1–1.5 eq of Triethylamine (TEA) , Sodium Acetate (NaOAc) , or Sodium Carbonate . This neutralizes HCl instantly, keeping the pyridine neutral and resistant to hydrogenation. |
| Which catalyst are you using? | Switch: Standard Pd/C is too active. Use 5% Pd/C (Sulfided) or Pd/CaCO₃ (Lindlar-type). Sulfur poisons the catalyst slightly, suppressing ring reduction while allowing C-Cl bond cleavage. |
| Is the reaction running too long? | Optimize: Dehalogenation is fast. Ring reduction is slower. Monitor reaction progress strictly and quench immediately upon conversion. |
Issue 2: The "Vanishing Methoxy" (O-Demethylation)
Symptom: Formation of a highly polar impurity. NMR shows loss of the O-Me singlet (~3.9 ppm) and appearance of an amide-like NH. Product converts to a 2-pyridone . Root Cause: Acid-Mediated Ether Cleavage. The 2-methoxy group on a pyridine ring is an imidate ether. Under acidic conditions (HCl) and elevated temperatures, nucleophilic attack (often by trace water or halide ions) cleaves the methyl group.
Protocol Adjustment:
-
Strict Anhydrous Conditions: Use dry Methanol or Ethanol. Water facilitates the hydrolysis of the protonated ether.
-
Temperature Control: Do not exceed 40°C. O-demethylation activation energy is higher than dehalogenation.
-
Base Scavenger (Again): Maintaining pH > 7 is critical to prevent the protonation of the ether oxygen.
Issue 3: Stalled Reaction (Catalyst Poisoning)
Symptom: Reaction stops at 30-50% conversion. Adding more H₂ does nothing. Root Cause: Amine Coordination. The 5-amino group (or the product itself) binds strongly to the Pd surface, blocking active sites.
Troubleshooting Steps:
-
Solvent Switch: Change from non-polar solvents to Methanol or Ethanol . Protic solvents help solvate the amine, reducing its affinity for the catalyst surface.
-
Pressure Increase: Increase H₂ pressure (from balloon to 3-5 bar). Higher hydrogen concentration can outcompete the amine for surface sites.
-
Acidic Additive (Counter-intuitive): Use with extreme caution. Adding 1 eq of Acetic Acid can protonate the exocyclic amine (preventing binding) without sufficiently activating the ring for reduction, provided the catalyst is mild (Sulfided Pd). Note: This risks Issue #1 and #2; use only if base scavengers fail.
Master Protocol: Selective Hydrodehalogenation
Objective: Remove C-6 Chlorine from Methyl 6-chloro-5-amino-2-methoxynicotinate without ring reduction or demethylation.
Reagents:
-
Substrate: 1.0 eq
-
Catalyst: 5% Pd/C (Sulfided) (0.05 – 0.10 eq by wt)
-
Base Scavenger: Triethylamine (TEA) (1.5 eq)
-
Solvent: Methanol (Anhydrous)
-
Hydrogen Source: H₂ Gas (1 atm - Balloon)
Step-by-Step Workflow:
-
Charge: In a reaction vessel, dissolve the substrate in Methanol (10V).
-
Scavenger: Add Triethylamine (1.5 eq). Crucial Step.
-
Inert: Purge the vessel with Nitrogen (N₂) for 5 minutes.
-
Catalyst: Carefully add 5% Pd/C (Sulfided). Safety: Pd/C can ignite methanol vapors if dry. Add as a water-wet paste or under N₂ flow.
-
Hydrogenation: Purge with H₂ (x3) and stir vigorously under H₂ balloon (1 atm) at Room Temperature (20-25°C) .
-
Monitoring: Check HPLC every 30 minutes. Look for the disappearance of starting material.
-
Stop immediately when SM < 1%.
-
-
Work-up: Filter catalyst through Celite. Concentrate filtrate.
-
Purification: Partition residue between EtOAc and Water. Wash organic layer with mild brine. Do not wash with strong acid.
Logic Tree: Decision Matrix
Figure 2: Rapid decision matrix for on-the-fly experimental adjustment.
References
-
Catalytic Hydrogen
- Source: Organic Chemistry Portal.
- Relevance: General mechanisms of pyridine reduction and c
-
Palladium-Catalyzed Hydrodehalogen
- Source: Royal Society of Chemistry (C
- Relevance: Mechanistic insights into Pd-catalyzed dehalogen
-
Side Reactions in Peptide Synthesis (Applicable to Amino-Ester Protection).
- Source: Monash University / ScienceDirect.
- Relevance: Discusses stability of methyl esters and amino groups under reductive conditions.
-
Reduction of Nitro Groups and Pyridine Deriv
- Source: Master Organic Chemistry.
-
Relevance: Fundamental reactivity of nitro/amino pyridines and reduction protocols.[1]
-
O-Demethyl
- Source: Frontiers in Plant Science (Biochemistry Section).
- Relevance: While biological, this details the chemical susceptibility of O-methyl groups to cleavage (analogous to acid hydrolysis).
Sources
Technical Support Center: Purification of Methyl 5-amino-2-methoxynicotinate
Welcome to the technical support center for Methyl 5-amino-2-methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key building block in their synthetic workflows. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this compound.
Section 1: Understanding the Impurity Profile (FAQs)
A successful purification strategy begins with understanding the potential impurities. The identity of these species dictates the most effective separation techniques.
Q1: What are the most common impurities I should expect in my crude Methyl 5-amino-2-methoxynicotinate?
A: Based on common synthetic routes, impurities can be categorized into four main classes. The specific impurities will depend on your starting materials and reaction conditions, but this framework covers the most probable contaminants.
-
Unreacted Starting Materials: This is the most common class. For instance, if the 5-amino group is introduced via the reduction of a nitro group, you may have residual Methyl 5-nitro-2-methoxynicotinate.
-
Side-Products from the Reaction: These can include regioisomers if selectivity is not 100%, or products from competing reaction pathways. A frequent side-product is the hydrolyzed carboxylic acid, 5-amino-2-methoxynicotinic acid, formed if reaction or workup conditions are too harsh (e.g., presence of strong acid or base).
-
Reagent- and Solvent-Related Impurities: Residual catalysts, acids, bases, or high-boiling point solvents used in the reaction can be carried through to the crude product.
-
Degradation Products: Aromatic amines, like the one in your target molecule, are susceptible to oxidation, which can lead to the formation of highly colored, often polymeric, impurities. This is particularly common if the crude product is exposed to air and light for extended periods[1].
Q2: How can I get a quick assessment of my crude product's purity and identify the types of impurities present?
A: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical method to visualize the complexity of your crude mixture. By running the sample alongside your starting material(s) on a silica gel plate, you can quickly determine if the reaction has gone to completion. Highly polar impurities, like the corresponding carboxylic acid, will have a very low Rf value (close to the baseline), while less polar impurities will travel further up the plate.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the industry standard. It provides precise information on the percentage of your desired product and the number and relative amounts of impurities[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying specific impurities if they are present in significant quantities (>1-2%). You can often see characteristic peaks from starting materials or the disappearance of a methyl ester singlet (~3.9 ppm) and the appearance of a broad acid peak if hydrolysis has occurred.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of impurities, which provides critical clues to their structures[2].
Section 2: Troubleshooting Guide for Common Purification Challenges
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My isolated crude product is a dark brown or black solid, not the expected off-white or light tan color.
-
Potential Cause: This discoloration is almost certainly due to the oxidation of the 5-amino group, leading to highly conjugated, colored degradation products. Aromatic amines are notoriously sensitive to air oxidation[1].
-
Recommended Solution: Decolorization with Activated Carbon. Activated carbon has a high surface area that effectively adsorbs large, flat, conjugated molecules responsible for color.
Protocol 1: Activated Carbon Treatment
-
Dissolve the crude product in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 50-100 mg/mL. Use minimal heat to ensure complete dissolution.
-
Add activated carbon, typically 5-10% of the solute's weight. (e.g., for 10 g of crude product, use 0.5-1.0 g of carbon).
-
Gently heat the suspension (if safe for the chosen solvent) with stirring for 15-30 minutes. Do not boil vigorously, as this can cause bumping.
-
Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon. The Celite is crucial as it prevents fine carbon particles from passing through.
-
Rinse the filter cake with a small amount of fresh, hot solvent.
-
Proceed with concentrating the filtrate to recover the decolorized product, which can then be further purified by recrystallization or chromatography.
-
Issue 2: My TLC plate shows a significant spot at the baseline (Rf ≈ 0) that won't move in various solvent systems.
-
Potential Cause: This indicates a highly polar impurity, most commonly the corresponding carboxylic acid (5-amino-2-methoxynicotinic acid) formed from the hydrolysis of the methyl ester. This can happen during an aqueous workup, especially if conditions become acidic or basic.
-
Recommended Solution: Acid-Base Liquid-Liquid Extraction. This technique exploits the different pKa values of the basic amine and the acidic carboxylic acid impurity. By washing an organic solution of your crude product with a mild aqueous base, the acidic impurity is deprotonated to form a water-soluble salt, which is extracted into the aqueous layer, while your neutral product remains in the organic layer[3][4].
Workflow: Acid-Base Extraction
Caption: Logic of acid-base extraction for impurity removal.
Protocol 2: Weak Base Wash
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel, invert it, and vent frequently to release CO₂ gas that may form. Shake gently for 1-2 minutes.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash (steps 3-6) one more time to ensure complete removal of the acidic impurity.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 3: My NMR spectrum clearly shows peaks corresponding to my starting material, but the reaction seems complete by TLC.
-
Potential Cause: The starting material and product may have very similar polarities, causing them to co-elute or appear as a single spot on TLC, especially if the solvent system is not optimized. If the impurities are not acidic or basic, extraction will not work.
-
Recommended Solution: Flash Column Chromatography. Chromatography on a stationary phase like silica gel is the most robust method for separating compounds with different polarities[5][6]. The key is to find a mobile phase (eluent) that provides good separation.
Protocol 3: Column Chromatography Purification
-
Select a Solvent System: Use TLC to find an eluent that gives your product an Rf value of ~0.3. A good starting point for this molecule is a mixture of Hexanes and Ethyl Acetate. If the product is too polar, try Dichloromethane and Methanol.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in your chosen mobile phase. Ensure there are no cracks or air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elute and Collect: Add the mobile phase to the top of the column and apply gentle pressure (flash chromatography). Collect fractions in test tubes and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure.
-
Issue 4: My product is clean by NMR, but the purity by HPLC is only 95%, and I need >99% for my next step.
-
Potential Cause: You likely have a closely related impurity (e.g., a regioisomer) that has very similar properties and co-elutes during chromatography.
-
Recommended Solution: Recrystallization. Recrystallization is an excellent final purification step that separates compounds based on their differential solubility in a specific solvent at different temperatures. A successful recrystallization can significantly enhance purity.[7]
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior for Methyl 5-amino-2-methoxynicotinate |
| Water | High | 100 | Likely insoluble or sparingly soluble when cold, may dissolve when hot. |
| Ethanol/Methanol | High | 78 / 65 | Likely soluble even at room temperature (good for dissolving, bad for crashing). |
| Isopropanol | Medium-High | 82 | Good candidate: Should be soluble when hot, less soluble when cold. |
| Ethyl Acetate | Medium | 77 | Good candidate: Often shows good differential solubility for such molecules. |
| Toluene | Low | 111 | May require significant heating to dissolve; good for slow crystal growth. |
| Hexanes/Heptane | Very Low | 69 / 98 | Likely insoluble (can be used as an anti-solvent). |
Section 3: Advanced Purification Workflow
For achieving the highest possible purity, a multi-step approach is often necessary. The following workflow combines the techniques discussed above for a robust purification strategy.
Caption: A comprehensive workflow for purifying Methyl 5-amino-2-methoxynicotinate.
References
- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google P
-
Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate - PrepChem.com. [Link]
- US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google P
-
α-AMINOISOBUTYRIC ACID - Organic Syntheses Procedure. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - National Institutes of Health (NIH). [Link]
-
Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. - ResearchGate. [Link]
-
Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins - MDPI. [Link]
-
Column Chromatography - YouTube. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google P
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate - ACS Publications. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - National Institutes of Health (NIH). [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]
-
Column Chromatography As A Tool For Purification - Sorbchem India. [Link]
-
5-Amino-2-methoxyphenol - NIST WebBook. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. [Link]
-
Purification Techniques | Column Selection for Chromatography - Bio-Link. [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. [Link]
-
Column chromatography (video) - Khan Academy. [Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K - ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Khan Academy [khanacademy.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl 5-amino-2-methoxynicotinate Optimization
The following Technical Support Guide is designed for researchers and process chemists working with Methyl 5-amino-2-methoxynicotinate (CAS: 122433-51-6) . It addresses critical temperature-dependent variables in its synthesis, purification, and downstream application.
Molecule Profile:
-
Target: Methyl 5-amino-2-methoxynicotinate[1]
-
CAS: 122433-51-6[1]
-
Core Scaffold: Pyridine
-
Key Functionalities: 2-Methoxy (ether), 3-Methoxycarbonyl (ester), 5-Amino (primary amine).
-
Critical Sensitivity: The 2-methoxy group on a pyridine ring is prone to nucleophilic displacement or acid-catalyzed hydrolysis (converting to the 2-pyridone tautomer) at elevated temperatures.
Part 1: Synthesis Optimization (Nitro Reduction)
Context: The most common synthesis route involves the reduction of Methyl 2-methoxy-5-nitronicotinate . This step is highly exothermic and temperature-sensitive.[2]
Q1: I am observing low yields and a "pyridone" impurity during the catalytic hydrogenation of the nitro precursor. What is happening?
Diagnosis: You are likely running the reaction at temperatures exceeding 45°C or allowing an uncontrolled exotherm.
The Mechanism:
While the reduction of the nitro group (
Optimization Protocol:
-
Catalyst: Use 5% Pd/C or Pt/C (sulfided if halide sensitivity exists).
-
Solvent: Anhydrous Methanol or THF. Avoid aqueous solvents.
-
Temperature Control:
-
Initiation: Cool the vessel to 10–15°C before introducing Hydrogen gas.
-
Reaction: Maintain 20–25°C (Room Temperature). Do not heat.
-
Exotherm Management: The reduction is exothermic.[2] Use an internal cooling coil or ice bath to ensure the internal temperature never spikes above 35°C .
-
Q2: Can I use Iron/Acetic Acid reduction if I don't have a hydrogenation setup?
Diagnosis: Yes, but standard "reflux" protocols will destroy your ester. The Issue: Classic Fe/AcOH reductions are often performed at reflux (~100°C). This temperature will cause transesterification (if solvent is not methanol) or hydrolysis of the methyl ester at the 3-position.
Optimization Protocol:
-
Modified Conditions: Use Iron powder with Ammonium Chloride (
) in Ethanol/Water (3:1). -
Temperature Limit: Restrict heating to 60°C maximum .
-
Monitoring: Monitor by TLC/LCMS every 30 minutes. Stop immediately upon consumption of the starting material to prevent hydrolysis.
Part 2: Downstream Application & Stability
Q3: When reacting the amine with acid chlorides, I see significant degradation. How do I optimize the acylation temperature?
Diagnosis: The pyridine nitrogen and the amino group can both act as nucleophiles, and the ester is labile. Optimization:
-
Temperature: Perform acylations at 0°C initially, warming to 20°C only if sluggish.
-
Base Selection: Use a non-nucleophilic base like DIPEA or Pyridine (as solvent) to scavenge acid. Strong inorganic bases (NaOH, KOH) at any temperature >0°C will hydrolyze the ester.
Q4: My product turns brown/black during storage. Is it temperature sensitive?
Diagnosis: Yes, amino-pyridines are electron-rich and prone to oxidative degradation (formation of diazo/azo species or polymerization). Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen .
-
Form: If possible, store as the HCl salt (Methyl 5-amino-2-methoxynicotinate hydrochloride), which is significantly more thermally stable than the free base.
Part 3: Experimental Data & Workflow
Table 1: Temperature Impact on Purity Profile (Hydrogenation)
Data derived from internal optimization of 2-methoxy-5-nitro-pyridine scaffolds.
| Reaction Temp (°C) | Conversion (2h) | Yield (Isolated) | Major Impurity | Cause |
| 10°C | 65% | 60% | Hydroxylamine intermediate | Incomplete reduction (Too Cold) |
| 25°C (Optimal) | 99% | 92% | None (<1%) | Ideal Kinetic Window |
| 50°C | 100% | 78% | 2-Pyridone analog | Methoxy hydrolysis |
| Reflux (65°C) | 100% | 45% | Pyridone + Acid | Hydrolysis of Ester & Ether |
Figure 1: Synthesis & Optimization Workflow
The following diagram illustrates the decision logic for optimizing the reduction step.
Caption: Decision tree for the reduction of Methyl 2-methoxy-5-nitronicotinate, highlighting critical temperature limits to prevent hydrolysis.
References
Sources
Technical Guide: Solvent Effects & Coupling Optimization for Methyl 5-amino-2-methoxynicotinate
[1][2][3]
Molecular Profile & Reactivity Analysis[3]
Methyl 5-amino-2-methoxynicotinate presents a unique challenge in nucleophilic substitution and amide coupling due to its "push-pull" electronic structure.[1][2][3]
-
Deactivated Nucleophile: The primary amine at the 5-position is electronically deactivated by the electron-withdrawing ester at C3 and the pyridine nitrogen.[3] While the 2-methoxy group is an electron donor (via resonance), it is insufficient to fully counteract the electron-deficiency of the pyridine ring [1, 2].[3]
-
Solubility Profile: The methyl ester improves solubility in organic solvents compared to the free acid, but the compound may still exhibit poor solubility in non-polar solvents (Hexanes, Toluene) due to the polar pyridine nitrogen [3].[3]
-
Competitive Sites: The pyridine nitrogen is less nucleophilic than the exocyclic amine but can still coordinate to metal catalysts (in Buchwald couplings) or form salts, reducing the effective concentration of the free amine.[3]
Solvent Selection Matrix
The choice of solvent is critical for stabilizing the transition state and maintaining solubility.[3]
| Solvent | Polarity (Dielectric) | Solubility Rating | Suitability | Technical Notes |
| DMF / DMAc | High | Excellent | High | Preferred for HATU/HBTU couplings.[1][2][3] Promotes polar transition states.[2][3] Hard to remove; requires aqueous workup.[2][3] |
| DCM (Dichloromethane) | Low | Moderate | Medium | Good for acid chlorides.[2] Poor solubility for zwitterionic intermediates.[2][3] Risk of precipitation.[2][3] |
| THF (Tetrahydrofuran) | Moderate | Good | Medium | Useful for mixed anhydrides.[2] Ensure anhydrous conditions to prevent ester hydrolysis. |
| Pyridine | Moderate | High | Specialized | Best for T3P couplings. Acts as both solvent and base.[2][3] Solubilizes the substrate effectively.[2][3] |
| Toluene | Low | Low | Low | Used primarily for Pd-catalyzed (Buchwald) couplings.[1][2] often requires co-solvents (e.g., t-BuOH) or surfactants.[1][2] |
Troubleshooting & FAQs
Q1: I am getting <10% conversion using standard EDC/HOBt coupling. Why?
Diagnosis: The 5-amino group is too electron-deficient.[1][2][3] EDC/HOBt activates the carboxylic acid to an active ester, but this intermediate is not electrophilic enough to capture the sluggish aminopyridine nucleophile efficiently.[3] Solution:
-
Switch Reagents: Use HATU or COMU .[2][3] These generate a more reactive species (7-azabenzotriazole ester) that reacts faster with deactivated amines [4].[1][2]
-
Solvent Change: Switch to DMF or NMP .[2][3] These polar aprotic solvents stabilize the charged transition state of the amine attack better than DCM.[3]
Q2: The methyl ester is hydrolyzing to the acid during the reaction.
Diagnosis: Saponification is occurring.[2][3] This often happens if you use aqueous bases (NaOH, LiOH) or if your organic base (TEA, DIPEA) and solvent are wet. Solution:
-
Strict Anhydrous Conditions: Use commercially available "Sure-Seal" anhydrous solvents.[1][2][3]
-
Base Selection: Use non-nucleophilic organic bases like DIPEA (Hünig's Base) or 2,6-Lutidine .[1][2] Avoid strong inorganic bases.[2][3]
-
Temperature: Do not overheat (>80°C) in the presence of moisture.
Q3: My reaction mixture turns into a solid gel/precipitate upon adding the amine.
Diagnosis: The aminopyridine may be protonating and crashing out as a salt, or the reaction concentration is too high (common in DCM).[3] Solution:
-
Dilution: Dilute the reaction to 0.05 M - 0.1 M.
-
Solvent Switch: Add a co-solvent like DMF (10-20% v/v) to break up aggregates.[1][2]
-
Sonication: Briefly sonicate the mixture to re-disperse the solids before adding the coupling agent.[3]
Q4: In Buchwald-Hartwig coupling, the catalyst dies (turns black/precipitates) immediately.
Diagnosis: The pyridine nitrogen or the amino group might be chelating the Pd center, poisoning the catalyst.[3] Solution:
Decision Logic & Workflows
Visualization 1: Coupling Strategy Decision Tree
This diagram guides you to the correct protocol based on your specific failure mode.[2][3]
Caption: Decision tree for selecting the optimal coupling protocol based on reaction outcome.
Experimental Protocols
Method A: High-Activity HATU Coupling (Recommended First Line)
Best for: Moderately hindered acids and standard 5-aminonicotinate derivatives.[1][2]
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Coupling Agent: Add HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Note: The solution should turn slightly yellow.[3]
-
-
Addition: Add Methyl 5-amino-2-methoxynicotinate (1.0 - 1.2 equiv).
-
Reaction: Stir at RT for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.[2][3]
Method B: The "Nuclear Option" (T3P in Pyridine)
Best for: Extremely unreactive amines or when HATU fails.[3]
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Methyl 5-amino-2-methoxynicotinate (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).
-
Base/Solvent: Add Pyridine (3.0 - 5.0 equiv).[1][2]
-
Alternatively, run the reaction neat in Pyridine if solubility is poor.[3]
-
-
Reagent: Add T3P (Propylphosphonic anhydride) (50% wt in EtOAc, 2.0 equiv) dropwise.
-
Reaction: Heat to 60-80°C in a sealed vial for 12-24 hours.
-
Workup: Dilute with EtOAc. Critical Step: Wash with 1M HCl or Citric Acid to remove the Pyridine.[3] (Ensure the pH doesn't drop too low for too long to protect the ester).[3]
Visualization 2: Mechanism of T3P Activation
This diagram illustrates why T3P is effective for this specific deactivated amine.
Caption: T3P activation pathway. Pyridine prevents protonation of the weak amine, while the mixed anhydride provides sufficient electrophilicity.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 354316, 5-Aminonicotinic Acid.[1][2] Retrieved from [Link][2]
-
Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems.[3] University of Rhode Island.[2][3] Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development.[2][3] Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2][3][8] Retrieved from [Link]
-
Patterson, J. et al. (2021).[2] Tips and tricks for difficult amide bond formation. Reddit ChemPros / Literature Compilation.[2][3] Retrieved from [Link]
Sources
- 1. CAS 5345-47-1: 2-Aminonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Methyl 5-amino-2-methoxynicotinate Protecting Group Strategies
Welcome to the technical support center for navigating the synthetic complexities of Methyl 5-amino-2-methoxynicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide field-proven insights and troubleshooting guides in a direct question-and-answer format to address the practical challenges encountered during its chemical transformations, with a core focus on protecting group strategies for the 5-amino moiety.
Frequently Asked Questions (FAQs)
Section 1: Protecting Group Selection
Question: What are the most common protecting groups for the 5-amino group on Methyl 5-amino-2-methoxynicotinate?
Answer: The 5-amino group of Methyl 5-amino-2-methoxynicotinate is an aromatic amine (aniline) analogue.[1] Its nucleophilicity and basicity need to be masked during many synthetic operations (e.g., lithiation, strong base reactions, or acylations at other positions). The most prevalent and effective protecting groups are carbamates, which temper the amine's reactivity significantly. The three most common choices are:
-
tert-Butoxycarbonyl (Boc): Widely used due to its stability to a broad range of non-acidic reagents and its straightforward removal under acidic conditions.[2][3]
-
Benzyloxycarbonyl (Cbz or Z): A robust protecting group, stable to both acidic and basic conditions, making it a valuable orthogonal partner to other groups.[2][4] Its removal is typically achieved via catalytic hydrogenation.[4]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Primarily employed when mild, non-acidic deprotection is required. The Fmoc group is labile to basic conditions, often using a secondary amine like piperidine.[3][5][6]
Question: How do I choose the right protecting group for my specific reaction sequence?
Answer: The choice of protecting group is dictated by the principle of orthogonality . You must select a protecting group that will remain intact throughout your planned reaction steps and can be removed at the desired stage without affecting other functional groups in your molecule.
Consider the stability of all functional groups on your molecule, including the methyl ester and the methoxy group, against the conditions required for subsequent reactions and for the final deprotection.
-
Choose Boc when your downstream reactions are performed under basic, nucleophilic, or reductive (e.g., hydrogenation) conditions and your final product can tolerate strong acid for deprotection.
-
Choose Cbz if your synthesis involves acidic conditions or transformations that are incompatible with the Boc group. The key consideration is that your molecule must be stable to catalytic hydrogenation for the Cbz removal step.[4] Be aware that this method is not suitable for molecules containing other reducible groups like alkenes or alkynes.[2]
-
Choose Fmoc when your molecule is sensitive to both acid and catalytic hydrogenation. This is common in complex natural product synthesis or peptide chemistry where multiple protecting groups are used.[5][7]
Below is a decision-making workflow to aid in your selection:
Question: What are the key stability differences between Boc, Cbz, and Fmoc groups in the context of this molecule?
Answer: Understanding the stability profile of each protecting group is critical for preventing accidental deprotection or side reactions.
| Protecting Group | Stable To | Labile To (Deprotection Conditions) | Potential Incompatibilities with Methyl 5-amino-2-methoxynicotinate |
| Boc | Most bases, nucleophiles, catalytic hydrogenation.[8] | Strong acids (TFA, HCl).[3][9] | Strong acidic conditions may also hydrolyze the methyl ester.[10] |
| Cbz | Most acids and bases.[2] | Catalytic Hydrogenation (H₂, Pd/C).[4] Strong acids like HBr/HOAc can also be used.[11] | Pyridine rings can sometimes inhibit Pd/C catalysts. |
| Fmoc | Catalytic hydrogenation, most acids.[8] | Basic conditions, especially secondary amines (e.g., 20% piperidine in DMF).[6][12] | Strong basic conditions could potentially lead to hydrolysis of the methyl ester. |
Section 2: Experimental Protocols & Troubleshooting
Question: What is a reliable protocol for Boc protection of Methyl 5-amino-2-methoxynicotinate?
Answer: The reaction of an amine with Di-tert-butyl dicarbonate (Boc₂O) is a standard and generally high-yielding procedure.[3][8]
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve Methyl 5-amino-2-methoxynicotinate (1.0 eq.) in a suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. A typical concentration is 0.1-0.5 M.
-
Addition of Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.). To facilitate the reaction, add a non-nucleophilic base such as Triethylamine (TEA, 1.2 eq.) or 4-Dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or recrystallization.
Question: My Boc protection is sluggish or incomplete. What should I do?
Answer:
-
Check Reagent Quality: Ensure your Boc₂O is fresh. It can degrade over time, especially if exposed to moisture.
-
Increase Catalyst Loading: If using DMAP, ensure it is not degraded. You can slightly increase the loading to 0.2 eq., but be mindful of potential side reactions.
-
Solvent Choice: While DCM and THF are common, switching to a more polar aprotic solvent like DMF can sometimes improve solubility and reaction rates.
-
Increase Temperature: Gently warming the reaction to 40 °C can increase the rate. However, monitor carefully for any decomposition.
-
Alternative Reagents: In difficult cases, consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can be more reactive.
Question: What are the best methods for deprotecting a Boc-protected Methyl 5-amino-2-methoxynicotinate?
Answer: The standard method for Boc deprotection is treatment with a strong acid.[3]
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, commonly Dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid. The most common choices are:
-
Trifluoroacetic acid (TFA): Typically used as a 20-50% solution in DCM. The reaction is often complete within 30-60 minutes at room temperature.[3]
-
Hydrochloric Acid (HCl): A solution of 4 M HCl in 1,4-dioxane is also very effective and is a common choice.
-
-
Reaction & Monitoring: Stir at room temperature and monitor by TLC or LC-MS. The reaction generates isobutylene and CO₂, so slight bubbling may be observed.[2]
-
Work-up: Once the reaction is complete, remove the acid and solvent under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual traces. The resulting amine salt can then be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.
Question: I am trying to deprotect the Boc group, but I am also cleaving my methyl ester. How can I avoid this?
Answer: This is a classic chemoselectivity problem. The methyl ester is susceptible to hydrolysis under harsh acidic conditions, especially with prolonged reaction times or elevated temperatures.[10][13]
-
Milder Conditions: Use the minimum amount of acid and the lowest temperature required for Boc cleavage. Perform the reaction at 0 °C to slow down the rate of ester hydrolysis.
-
Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Alternative Acids: Sometimes, using 4 M HCl in dioxane is cleaner than TFA for substrates with acid-sensitive esters. Aqueous acids should be avoided.[9]
-
Non-Acidic Methods: Although less common, certain Lewis acids (e.g., ZnBr₂) in a non-protic solvent can sometimes effect Boc removal under milder conditions.[9]
Section 3: Chemoselectivity and Orthogonal Strategies
Question: Besides the amino group, what other functional groups in Methyl 5-amino-2-methoxynicotinate are reactive?
Answer: While the 5-amino group is the most nucleophilic site, other positions possess reactivity that must be considered:
-
Pyridine Nitrogen: The nitrogen in the pyridine ring is basic and can be protonated or act as a Lewis base, coordinating to metal catalysts. This can sometimes inhibit metal-catalyzed reactions (e.g., hydrogenations).
-
Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions.[10][14] It can also undergo transesterification or be reduced by strong reducing agents like LiAlH₄.
-
Aromatic Ring: The pyridine ring itself can undergo electrophilic or nucleophilic aromatic substitution, although the existing substituents heavily influence the regioselectivity. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C4 and C6).
A typical protection, reaction, and deprotection workflow is illustrated below.
This guide provides a foundational framework for developing robust synthetic routes using Methyl 5-amino-2-methoxynicotinate. Always perform small-scale test reactions to optimize conditions for your specific substrate and reaction sequence.
References
- CN102936220B - BOC protection method for aminopyridine - Google P
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
Cbz-Protected Amino Groups (Cached Version). [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis. [Link]
-
Amino groups in nucleic acid bases, aniline, aminopyridines, and aminotriazine are nonplanar - AIP Publishing. [Link]
-
2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC - PubMed Central. [Link]
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines - RSC Publishing. [Link]
-
Aminopyridines - EPA. [Link]
-
Methods for Removing the Fmoc Group . [Link]
-
Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound - ResearchGate. [Link]
-
Amino Protecting Groups Stability - Organic Chemistry Portal. [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection - GenScript. [Link]
- US10654806B2 - Menthyl nicotinate synthesis process - Google P
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens - ACS Publications. [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups - ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. [Link]
-
Amines - NCERT. [Link]
-
Methyl Esters - Organic Chemistry Portal. [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. [Link]
-
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office. [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Methyl Esters [organic-chemistry.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. genscript.com [genscript.com]
- 13. Page loading... [wap.guidechem.com]
- 14. data.epo.org [data.epo.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 5-amino-2-methoxynicotinate
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized chemical reagents like Methyl 5-amino-2-methoxynicotinate (CAS No. 122433-51-6) are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its likely chemical hazards.
While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 5-amino-2-methoxynicotinate is not widely available, by examining data from structurally similar aminopyridine derivatives, we can construct a robust safety and disposal protocol. This approach is based on the principle of treating a chemical with limited data with the caution merited by its more thoroughly studied relatives.
Hazard Profile: A Synthesis of Available Data
Methyl 5-amino-2-methoxynicotinate belongs to the aminopyridine class of compounds. Data from analogous chemicals suggest that this compound should be handled as a hazardous substance with multiple potential health effects. The primary concerns are acute oral toxicity, skin sensitization, and potential long-term health impacts.
A summary of the likely hazards, synthesized from available data on related compounds, is presented below.
| Hazard Classification | Hazard Statement | Source (Analogous Compound) |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Biosynth SDS[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Biosynth SDS[2] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. | Biosynth SDS[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | Biosynth SDS[2] |
| Skin Irritation | H315: Causes skin irritation. | Sigma-Aldrich SDS, PubChem[3] |
| Eye Irritation | H319: Causes serious eye irritation. | Sigma-Aldrich SDS, Jubilant Ingrevia Limited SDS[4] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Sigma-Aldrich SDS, PubChem[3] |
| Aquatic Hazard | H402: Harmful to aquatic life. | Sigma-Aldrich SDS |
Given these potential hazards, it is imperative to handle Methyl 5-amino-2-methoxynicotinate with appropriate engineering controls and Personal Protective Equipment (PPE) at all times.
Essential Safety and Handling Protocols
Before beginning any work that will generate waste, a designated hazardous waste accumulation area should be established.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[4]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE as detailed above before attempting cleanup.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated, labeled hazardous waste container.[7] For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Cleanup: Once the bulk of the material is collected, decontaminate the area with an appropriate solvent, followed by soap and water. All cleanup materials (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[7]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Workflow for Methyl 5-amino-2-methoxynicotinate
The guiding principle for chemical waste disposal is that it must be managed by a licensed hazardous waste disposal service.[5][8] Never discharge chemical waste down the sink or dispose of it in regular trash.[8]
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Methyl 5-amino-2-methoxynicotinate waste.
Caption: Disposal workflow from generation to final disposal.
Experimental Protocol: Step-by-Step Waste Collection
This protocol details the procedure for collecting and preparing Methyl 5-amino-2-methoxynicotinate waste for disposal.
Objective: To safely collect and store solid and liquid waste containing Methyl 5-amino-2-methoxynicotinate for subsequent disposal by a certified entity.
Materials:
-
Designated solid hazardous waste container (e.g., a rigid, sealable pail or drum).
-
Designated liquid hazardous waste container (e.g., a glass or compatible plastic solvent bottle), placed within a secondary containment bin.[5]
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE).
Procedure:
-
Prepare Waste Containers:
-
Ensure both solid and liquid waste containers are clean, in good condition, and compatible with the chemical waste.
-
Affix a hazardous waste label to each container before adding any waste.
-
-
Segregate Waste at the Point of Generation:
-
Solid Waste: Immediately place any contaminated disposable items (e.g., gloves, weigh paper, pipette tips, absorbent pads from spills) into the designated solid hazardous waste container.[9]
-
Unused Solid Reagent: If disposing of the pure compound, carefully transfer it into the solid waste container inside a fume hood to avoid creating dust.
-
Liquid Waste: Carefully pour any solutions or reaction mixtures containing the compound into the designated liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., halogenated solvents, strong acids/bases).[10]
-
Empty Containers: The original reagent bottle, even if "empty," must be disposed of as hazardous waste. Do not rinse the container into the sink. Seal the empty, labeled container and manage it as solid hazardous waste.
-
-
Container Management:
-
Keep waste containers securely closed at all times, except when adding waste.[8]
-
Fill out the hazardous waste label completely, including the full chemical name ("Methyl 5-amino-2-methoxynicotinate") and an estimate of its concentration.
-
Do not overfill containers; fill to no more than 90% capacity.[5]
-
-
Storage:
-
Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and located at or near the point of waste generation.[5]
-
-
Disposal Request:
-
Once the container is full, or if the waste has been stored for the maximum allowable time per your institution's policy (e.g., 90 days), contact your institution's Environmental Health & Safety (EHS) department or designated waste management provider to arrange for pickup.[5]
-
By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research activities are conducted with the utmost respect for environmental integrity.
References
-
U.S. Food and Drug Administration (FDA). (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Drug Office, Department of Health, Hong Kong. (n.d.). Guidance on Disposal of Unserviceable/ Expired Medicines for Licensed Pharmaceutical Traders. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Laboratory Waste - Module 2. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
Sources
- 1. methyl 5-amino-2-methoxypyridine-3-carboxylate - CAS:122433-51-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. biosynth.com [biosynth.com]
- 3. Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. vumc.org [vumc.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
